2-Bromo-1-cyclopropylethanone
Overview
Description
2-Bromo-1-cyclopropylethanone is an organic compound with the molecular formula C5H7BrO. It is a brominated derivative of cyclopropyl ketone and is characterized by the presence of a bromine atom attached to the ethanone group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-1-cyclopropylethanone can be achieved through the bromination of cyclopropyl ethanone. One common method involves the reaction of bromoacetic acid with cyclopropyl chloroacetate, followed by deprotection to yield the target product .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is usually carried out in the presence of a solvent such as chloroform or ethyl acetate, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-cyclopropylethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Substitution: Cyclopropyl derivatives with different functional groups.
Reduction: Cyclopropyl alcohols.
Oxidation: Cyclopropyl carboxylic acids.
Scientific Research Applications
2-Bromo-1-cyclopropylethanone is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-cyclopropylethanone involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new bonds. The carbonyl group can participate in various reactions, including reduction and oxidation, to form different products. The compound’s reactivity is influenced by the strain in the cyclopropyl ring, which makes it more reactive compared to other ketones .
Comparison with Similar Compounds
- 1-Bromopinacolone
- 2-Bromophenylacetic acid
- Cyclopropyl phenyl ketone
- 3-Bromo-2-butanone
- 1-Adamantyl bromomethyl ketone
Comparison: 2-Bromo-1-cyclopropylethanone is unique due to the presence of the cyclopropyl ring, which imparts strain and increases its reactivity. Compared to other brominated ketones, it has distinct reactivity patterns and is used in specific synthetic applications where the cyclopropyl group is advantageous .
Properties
IUPAC Name |
2-bromo-1-cyclopropylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO/c6-3-5(7)4-1-2-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCCDMWRBVVYCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448325 | |
Record name | 2-bromo-1-cyclopropylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69267-75-0 | |
Record name | 2-bromo-1-cyclopropylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-1-cyclopropylethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Bromo-1-cyclopropylethanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX2S6XG85K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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